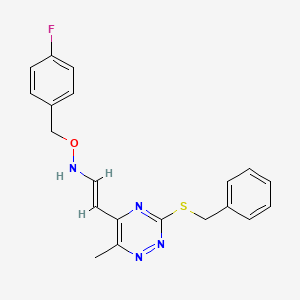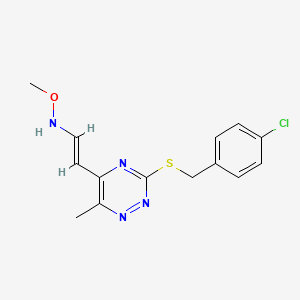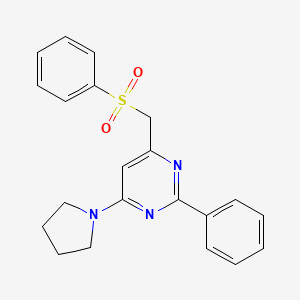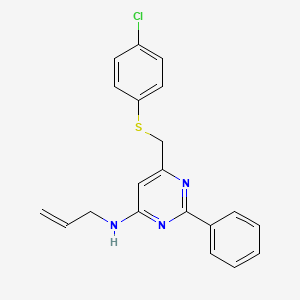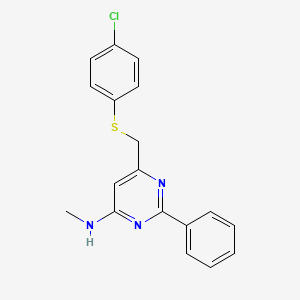
6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine
Vue d'ensemble
Description
The compound “6-{[(4-chlorophenyl)sulfanyl]methyl}-2-sulfanylpyrimidin-4-ol” is available for scientific research needs . It is also known by registry numbers ZINC000006493891, ZINC000018249986 .
Molecular Structure Analysis
The molecular structure of a similar compound, “4-[(4-Chlorophenyl)sulfanyl]-6-{[(4-chlorophenyl)sulfonyl]methyl}-2-methylpyrimidine”, has a molecular formula of C18H14Cl2N2O2S2, an average mass of 425.352 Da, and a monoisotopic mass of 423.987366 Da .
Physical and Chemical Properties Analysis
The compound “6-{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpyrimidin-4-ol” has a molecular weight of 266.75 and a melting point of 168 - 170 degrees Celsius .
Applications De Recherche Scientifique
Antitumor Activity
Compounds related to 6-(((4-Chlorophenyl)sulfanyl)methyl)-N-methyl-2-phenyl-4-pyrimidinamine have been synthesized and evaluated for their antitumor activity. They have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma, comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Cytotoxic Activity
Novel derivatives of 4-thiopyrimidine, synthesized from materials similar to the compound , have been studied for their cytotoxic activity. These derivatives show varying levels of cytotoxicity against cancer and normal cell lines, providing insights into the structural and functional relationships of these compounds (Stolarczyk et al., 2018).
Material Science Applications
Studies on thiophenyl-substituted benzidines, which are structurally related to the compound, have led to the development of transparent polyimides with high refractive indices and small birefringences. These materials have applications in areas requiring materials with specific optical and thermal properties (Tapaswi et al., 2015).
Antimicrobial Activity
Similar compounds have been synthesized and tested for their antimicrobial properties. These studies indicate moderate activity against various bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (J.V.Guna & D.M.Purohit, 2012).
Spectroscopic and Computational Studies
Spectroscopic investigations of compounds with structures related to this compound offer insights into their chemical properties and potential applications. These studies, including molecular docking, suggest possible inhibitory activities against various targets, indicating their potential use in drug development (Alzoman et al., 2015).
Insecticidal and Acaricidal Activities
Research on pyrimidinamine derivatives has demonstrated significant insecticidal and acaricidal activities, suggesting the potential of such compounds in agricultural applications. These studies contribute to the understanding of structure-activity relationships and the development of new pesticides (Ning Zhang et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
6-[(4-chlorophenyl)sulfanylmethyl]-N-methyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3S/c1-20-17-11-15(12-23-16-9-7-14(19)8-10-16)21-18(22-17)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLXGXCGPFGHHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{7-[1-(3-fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B3140046.png)
![N'-[7-[1-(2,4-difluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B3140048.png)
![N-[3-(trifluoromethyl)phenyl]-1,2,3-benzotriazin-4-amine](/img/structure/B3140057.png)


